molecular formula C4H7BrO2 B2588501 Propanoic acid, 2-bromo-, methyl ester, (2R)- CAS No. 20047-41-0

Propanoic acid, 2-bromo-, methyl ester, (2R)-

Cat. No.: B2588501
CAS No.: 20047-41-0
M. Wt: 167.002
InChI Key: ACEONLNNWKIPTM-GSVOUGTGSA-N
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Description

Propanoic acid, 2-bromo-, methyl ester, (2R)-: is a chemical compound with the molecular formula C4H7BrO2 and a molecular weight of 167.001 g/mol . This compound is also known by other names such as Methyl α-bromopropionate , Methyl dl-2-bromopropionate , Methyl 2-bromopropanoate , and Methyl 2-bromopropionate . It is an ester derivative of propanoic acid and is characterized by the presence of a bromine atom at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-, methyl ester, (2R)- typically involves the esterification of 2-bromopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where 2-bromopropanoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 2-bromo-, methyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Propanoic acid, 2-bromo-, methyl ester, (2R)- involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

  • Methyl α-bromopropionate
  • Methyl dl-2-bromopropionate
  • Methyl 2-bromopropanoate
  • Methyl 2-bromopropionate
  • Propionic acid, 2-bromo-, methyl ester
  • 2-Bromopropanoic acid methyl ester
  • 2-Bromopropionic acid methyl ester

Uniqueness: Propanoic acid, 2-bromo-, methyl ester, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems. The presence of the bromine atom at the second carbon position also imparts distinct reactivity compared to other esters .

Properties

IUPAC Name

methyl (2R)-2-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEONLNNWKIPTM-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20047-41-0
Record name methyl (2R)-2-bromopropanoate
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